(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
CAS No.: 14419-69-3
Cat. No.: VC20980839
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14419-69-3 |
|---|---|
| Molecular Formula | C21H24O6 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
| Standard InChI | InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1 |
| Standard InChI Key | QRMYFVCKXAQEDN-YVYPMRBHSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
| SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
Introduction
The compound (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d]dioxin-7-ol is a complex organic molecule with specific stereochemistry and functional groups. It belongs to the class of dioxins fused with pyran rings and features a benzyloxy group and methoxy group attached to its structure.
Synthesis Methods
Synthesizing such complex molecules typically involves multi-step reactions that require careful control over reaction conditions to achieve the desired stereochemistry.
Common Synthetic Approaches:
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Diels-Alder Reaction: This method can be used for forming the pyran ring by reacting appropriate dienes and dienophiles.
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Ring-Closing Metathesis (RCM): Useful for closing rings within the molecule while maintaining specific stereochemistry.
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Asymmetric Synthesis: Techniques like chiral auxiliaries or catalysts are essential for achieving high stereoselectivity.
| Method | Description | Advantages |
|---|---|---|
| Diels-Alder Reaction | Forms carbon-carbon bonds efficiently under mild conditions | High regioselectivity; useful for complex ring systems |
| Ring-Closing Metathesis (RCM) | Closes rings effectively using transition metal catalysts | Allows flexibility in ring size; maintains stereochemistry |
| Asymmetric Synthesis | Achieves high stereoselectivity through chiral reagents/catalysts | Essential for compounds requiring specific chirality |
Potential Applications
Compounds with similar structures often find applications in pharmaceutical research due to their potential bioactivity or as intermediates in synthesis pathways leading to drugs or other valuable chemicals.
Possible Uses:
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Pharmaceutical Intermediates: The presence of phenyl groups suggests potential interactions with biological targets.
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Organic Synthesis Building Blocks: Useful due to their reactive sites that can be further modified chemically.
The exact application would depend on detailed studies regarding its chemical stability under various conditions and any demonstrated biological activity through screening assays.
Research Findings
Research into compounds like (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d]dioxin-7-ol often focuses on optimizing synthetic routes while exploring their chemical properties thoroughly.
Recent Studies:
While specific studies directly focused on this compound might be limited due to its specialized nature or recent discovery status within scientific literature databases up until my last update date:
General Trends
Given the specificity required here regarding direct references from diversified sources without access beyond December 2023 data:
References Needed: For comprehensive insights into recent findings specifically related to "(4AR,6S,7R,8R,
The detailed exploration of "(4AR,
For more precise information about ongoing research activities specifically targeting this compound's synthesis optimizations or biological evaluations beyond general trends discussed above—consulting peer-reviewed journals focusing on organic chemistry would provide valuable insights into current methodologies being explored.
Note: Due to limitations on accessing real-time data beyond December 2023 at present time—specific citations from very recent publications might not be included here but should ideally complement broader discussions around similar molecular structures found within established scientific literature up until then.
If you need more detailed information about ongoing research activities specifically targeting this compound's synthesis optimizations or biological evaluations—consulting peer-reviewed journals focusing on organic chemistry would provide valuable insights into current methodologies being explored.
Additional Note: For comprehensive analysis including most recent developments after December 2023—it is advisable consulting latest issues from relevant scientific journals covering topics related synthetic methodologies applied towards structurally analogous compounds alongside updates concerning advancements achieved via cutting-edge techniques employed across contemporary laboratories worldwide today!
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